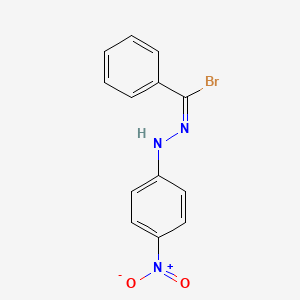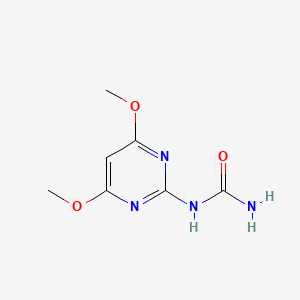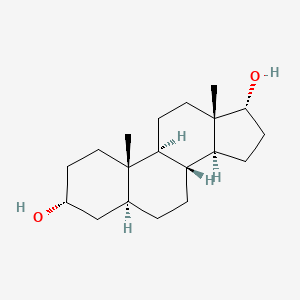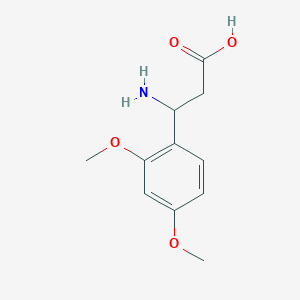
4-(Diphenylamino)phenol
Overview
Description
4-(Diphenylamino)phenol is a chemical compound with the molecular formula C18H15NO . It is also known by other names such as 4-hydroxyltriphenylamine .
Synthesis Analysis
The synthesis of 4-(Diphenylamino)phenol-related compounds has been reported in the literature. For instance, a series of novel organic conjugated molecules were synthesized by integrating a 4-diphenylamino-phenyl unit with a pyrazine segment . The compounds were fully characterized and exhibited reversible acidochromism in response to protonation and deprotonation .Molecular Structure Analysis
The molecular structure of 4-(Diphenylamino)phenol consists of a phenol group attached to a diphenylamino group . The average mass of the molecule is 261.318 Da and the monoisotopic mass is 261.115356 Da .Scientific Research Applications
Fluorescent Chemosensor
“4-(Diphenylamino)phenol” has been utilized as a novel fluorescence chemosensor, demonstrating selective sensing behavior towards various cations through absorption, emission, and mass spectroscopic techniques .
Bioimaging Applications
This compound is highlighted in the context of bioimaging, particularly in the fabrication of nanomaterials for in vitro/in vivo imaging, cell tracing, and theranostic applications . It’s also mentioned in the development of full-field fan-beam x-ray fluorescence computed tomography for fast nanoparticle bioimaging .
Photodynamic Therapy
In the field of photodynamic therapy (PDT), “4-(Diphenylamino)phenol” related compounds are explored for their potential as photosensitizers against malignant cancer tumors due to their predictable systemic toxicity and minimal invasiveness .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a part of a series of novel organic conjugated molecules . These molecules are characterized by their ability to exhibit reversible acidochromism in response to protonation and deprotonation .
Mode of Action
The mode of action of 4-(Diphenylamino)phenol involves its interaction with protons. The compound exhibits reversible acidochromism, meaning it changes color in response to protonation (the addition of a proton) and deprotonation (the removal of a proton) . This property suggests that the compound can act as a pH indicator, changing its optical properties based on the acidity or alkalinity of its environment.
Biochemical Pathways
For instance, they play a role in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may be well-absorbed in the body
Result of Action
The compound’s ability to exhibit reversible acidochromism suggests that it may have potential applications in sensing and imaging technologies, where changes in color can indicate changes in environmental conditions .
Action Environment
The action of 4-(Diphenylamino)phenol is influenced by environmental factors such as pH. Its ability to exhibit reversible acidochromism means that the compound’s optical properties, and therefore its action, can change based on the acidity or alkalinity of its environment .
properties
IUPAC Name |
4-(N-phenylanilino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNBBGIZLQDSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467528 | |
| Record name | Phenol, 4-(diphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diphenylamino)phenol | |
CAS RN |
25069-86-7 | |
| Record name | Phenol, 4-(diphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)
![2-[4-(Trifluoromethyl)phenyl]oxirane](/img/structure/B1600255.png)





![(3S,10R,13S,17S)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1600261.png)





![N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide](/img/structure/B1600274.png)